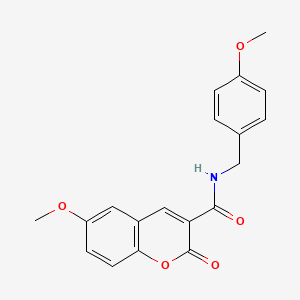

6-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"6-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide" belongs to the chromene family, a group of compounds known for their diverse biological activities and potential applications in pharmaceuticals and materials science. Chromenes are characterized by a 2H-chromene backbone, a bicyclic structure consisting of a benzene ring fused to a pyran ring.

Synthesis Analysis

The synthesis of chromene derivatives often involves multistep chemical reactions, starting from simple precursors to achieve the desired complex structures. A common approach is the condensation of phenolic compounds with β-dicarbonyl compounds under acidic or basic conditions, followed by cyclization. For derivatives like "6-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide," additional steps such as nitration, reduction, and functional group modification may be involved to introduce specific substituents (Evecen & Tanak, 2016).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a chromene core with various substituents affecting their physical and chemical properties. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are commonly used to elucidate the structure, providing insights into the conformation, electronic distribution, and intermolecular interactions (Wang et al., 2005).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including electrophilic substitution, cycloaddition, and nucleophilic attack, influenced by the electron-donating or withdrawing nature of the substituents. The reactivity pattern is pivotal for further chemical modifications and for understanding the interaction with biological targets (Rawat, Prutyanov, & Wulff, 2006).

Scientific Research Applications

GPR35 Receptor Study

6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, a related compound, has been used as a potent and selective GPR35 agonist. This compound, known as PSB-13253, was crucial in studying the G protein-coupled receptor GPR35, demonstrating high affinity and providing insights into the receptor's function and potential as a drug target (Thimm et al., 2013).

Carboxamide Protecting Group Development

The compound 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB) was developed as a new carboxamide protecting group. This innovation highlights the versatility of similar compounds in synthetic chemistry, especially for sensitive and complex molecular structures (Muranaka et al., 2011).

Antioxidant Activity Research

A structurally similar compound, 3-(2-hydroxybenzyl)-5,7-dimethoxy-4H-chromen-4-one, demonstrated antioxidant activity. This compound, isolated from Portulaca oleracea L., exhibited notable scavenging activity in radical quenching assays (Yang et al., 2018).

Solvent-Free Synthesis of 4H-Chromene-3-Carboxamide Derivatives

Research on the solvent-free synthesis of 4H-chromene-3-carboxamide derivatives has been conducted. These derivatives were synthesized under solvent-free conditions and showed potential in antibacterial and antioxidant activities (Chitreddy & Shanmugam, 2017).

Synthesis and Characterization for Pharmaceutical Applications

The synthesis and characterization of similar compounds, such as 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, are integral to developing new pharmaceuticals. Their structural elucidation plays a vital role in understanding their potential applications (Chen et al., 2012).

properties

IUPAC Name |

6-methoxy-N-[(4-methoxyphenyl)methyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-23-14-5-3-12(4-6-14)11-20-18(21)16-10-13-9-15(24-2)7-8-17(13)25-19(16)22/h3-10H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMXUAGGIUPIQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641230 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5521548.png)

![2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521559.png)

![2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5521562.png)

![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)

![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)

![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)

![1-{[2-(diethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5521614.png)

![1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)

![5-(phenoxymethyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521644.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521647.png)